molecular formula C21H21N5O3 B2969602 N-(2-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide CAS No. 1359149-91-9

N-(2-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide

Cat. No.: B2969602
CAS No.: 1359149-91-9
M. Wt: 391.431
InChI Key: XOGJGYZXSMQHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis

A range of 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives, including the one mentioned, have been designed as human A3 adenosine receptor (AR) antagonists. These compounds demonstrate the versatility of the triazoloquinoxaline scaffold in producing potent and selective AR antagonists. Among them, derivatives with a 2-(4-methoxyphenyl) moiety showed significant potency and selectivity as hA3 adenosine receptor antagonists, highlighting the importance of specific substituents in enhancing biological activity and receptor selectivity (Catarzi et al., 2005).

Molecular Modeling and Biological Evaluation

Molecular modeling studies have provided insights into the steric and electrostatic requirements for the anchoring of triazoloquinoxaline derivatives at the hA3 receptor recognition site. These findings underscore the role of specific molecular features in achieving high affinity and selectivity towards the hA3 adenosine receptor, facilitating the development of more selective and potent compounds for therapeutic applications (Catarzi et al., 2005).

Anticancer Activity

Further research has expanded the applications of triazolo[4,3-a]quinoline derivatives, exploring their potential as anticancer agents. A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized, with some showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This indicates the potential of these compounds in cancer therapy, providing a foundation for the development of new anticancer drugs (B. N. Reddy et al., 2015).

Anticonvulsant and Antimicrobial Activities

Other studies have focused on the anticonvulsant and antimicrobial activities of triazoloquinoxaline derivatives. For instance, certain derivatives have been evaluated for their anticonvulsant properties, with some showing promising activities. This broadens the potential therapeutic applications of these compounds beyond adenosine receptor antagonism to include the treatment of convulsive disorders (Mohamed Alswah et al., 2013). Additionally, the antimicrobial testing of various quinoxaline derivatives has identified compounds with potent antibacterial activity, suggesting their utility in combating infectious diseases (M. Badran et al., 2003).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13(2)19-23-24-20-21(28)25(15-9-5-6-10-16(15)26(19)20)12-18(27)22-14-8-4-7-11-17(14)29-3/h4-11,13H,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGJGYZXSMQHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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